N4-乙酰胞苷
描述
N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in mRNA and is a component of the "epitranscriptome," which adds a layer of regulatory complexity to RNA structure and function. It is catalyzed by the acetyltransferase NAT10 and is conserved across all domains of life, including in RNA viruses . The modification is involved in the regulation of mRNA stability, processing, and translation, and has been linked to various biological processes and diseases .
Synthesis Analysis
The synthesis of ac4C within RNA is catalyzed by NAT10. This enzyme-mediated acetylation occurs transcriptome-wide, with ac4C being enriched within coding sequences. The ablation of NAT10 leads to a reduction in ac4C detection and is associated with downregulation of target mRNA . The synthesis of ac4C has also been replicated in a laboratory setting, where a synthetic route to homogenous RNAs containing ac4C was developed, allowing for the biophysical characterization of ac4C in its endogenous eukaryotic sequence context .
Molecular Structure Analysis
The molecular structure of ac4C has been determined through crystallography and theoretical calculations. The N4-substituent is proximal to C(5), which is contrary to expectations from solution studies of N4-methylcytosine. This orientation does not block Watson-Crick base pairing for reading the third codon by tRNA, suggesting that the discriminatory function of ac4C might arise due to a non-standard conformation of the polynucleotide backbone of the anticodon around the Wobble base . Additionally, four stable conformers of N4-acetylcytosine have been identified, with the most stable containing an intramolecular six-membered ring .
Chemical Reactions Analysis
The ac4C modification influences the chemical reactivity of RNA. It has been shown to enhance substrate translation both in vitro and in vivo, and to increase mRNA stability. The presence of ac4C in the 5' untranslated region of the enterovirus 71 (EV71) genome enhances viral RNA translation and stability, indicating that ac4C modifications can affect viral replication and pathogenicity . Furthermore, ac4C has been implicated in the regulation of meiosis entry and progression in male germ cells, affecting homologous chromosome synapsis and the repair of DNA double-strand breaks .
Physical and Chemical Properties Analysis
The presence of ac4C in RNA has been shown to stabilize physiological duplexes. The modification occurs in the central nucleotide of a 5’-CCG-3’ consensus sequence, and its thermodynamic consequences have been assessed using thermal denaturation techniques. These studies have established that ac4C can stabilize duplexes and influence mismatch discrimination in a native sequence found in human ribosomal RNA . The vibrational wavenumbers, infrared intensities, and Raman scattering activities of ac4C have also been characterized, providing further insight into its physical properties .
科学研究应用
基因表达和疾病相关性中的作用
N4-乙酰胞苷(ac4C)是一种化学修饰的核苷酸,存在于tRNA和rRNA中,并最近在人类和酵母mRNA中观察到。它在增强翻译效率和通过在翻译过程中帮助正确密码子阅读而稳定mRNA方面发挥着重要作用。ac4C的修饰与N-乙酰转移酶10(NAT10)以及其他辅助因子如tRNA乙酰转移酶(TAN1)和小核糖核酸(snoRNA)密切相关。研究表明ac4C与各种人类疾病的发展、进展和预后之间存在密切关联,特别是癌症,突显其作为治疗干预靶点的潜力(Jin, Xu, Zou, & Duan, 2020)。
检测和定位ac4C的方法
已经开发了先进的化学方法来定位RNA中的ac4C,这对于研究其在生物和疾病过程中的作用至关重要。诸如硼氢化物基础还原结合逆转录(RT)误配的技术为ac4C提供了独特的化学特征标志。这使得能够定量分析细胞RNA的乙酰化并研究RNA乙酰化在核糖体生物合成过程中的时机,为了解ac4C在细胞功能中的作用提供了宝贵的见解(Thomas et al., 2018)。
预测ac4C位点的建模
像PACES这样的预测器的发展对于在人类mRNA中识别潜在的ac4C修饰位点至关重要。这些模型使用结合各种分类器和序列概况的算法来预测修饰序列,有助于理解ac4C在分子水平上的作用(Zhao, Zhou, Cui, & Zhou, 2019)。
理解ac4C的生理作用
研究已经证明了ac4C的合成和生物物理特性的表征,揭示了其在RNA双链稳定性和错配鉴别方面的生理作用,特别是在RNA结构和功能方面。这项研究对于理解ac4C在生物系统中的功能以及在疾病中的影响至关重要(Bartee, Nance, & Meier, 2022)。
表观转录组学和RNA修饰
“表观转录组学”或“RNA表观遗传学”这一新兴领域的发展受到了RNA修饰如ac4C的发现的显著推动。这种修饰在各种物种中保守,并影响RNA的结构和功能,影响发育和疾病过程。理解这些修饰为基因调控和细胞功能研究提供了新的维度(Karthiya, Wasil, & Khandelia, 2020)。
病毒复制和致病性中的ac4C
研究还揭示了ac4C在诸如肠道病毒71(EV71)等病毒的复制和致病性中的作用。宿主乙酰转移酶NAT10促进病毒RNA中的ac4C修饰,影响病毒RNA的翻译和稳定性,为潜在的抗病毒治疗提供了见解(Hao et al., 2022)。
安全和危害
When handling N4-Acetylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVTARKFBZMOT-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958718 | |
Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N4-Acetylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N4-Acetylcytidine | |
CAS RN |
3768-18-1 | |
Record name | N4-Acetylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N4-Acetylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Citations
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